molecular formula C8H11N3O B13311491 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde

1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13311491
M. Wt: 165.19 g/mol
InChI Key: BHQJDDWKUULJKL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with cyclopropyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized via a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by functional group modifications to introduce the cyclopropyl and ethyl substituents. The final step typically involves the formylation of the triazole ring to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cycloaddition step and continuous flow systems for subsequent functional group modifications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl or ethyl groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or structural proteins in microbial cells.

Comparison with Similar Compounds

    1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific combination of substituents, which can influence its reactivity and potential applications. The presence of both cyclopropyl and ethyl groups, along with the aldehyde functionality, provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-cyclopropyl-5-ethyltriazole-4-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-2-8-7(5-12)9-10-11(8)6-3-4-6/h5-6H,2-4H2,1H3

InChI Key

BHQJDDWKUULJKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2CC2)C=O

Origin of Product

United States

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